molecular formula C23H26N4O3S B3206648 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 1040671-41-7

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B3206648
CAS RN: 1040671-41-7
M. Wt: 438.5 g/mol
InChI Key: HUJPQBVRTNAMFZ-UHFFFAOYSA-N
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Description

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has gained significant attention in the scientific community due to its potential therapeutic effects in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

Mechanism of Action

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide selectively targets and irreversibly binds to the mutant form of EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and proliferation. This mechanism of action is unique and different from other EGFR TKIs, making this compound a potential therapeutic option for NSCLC patients with EGFR T790M mutations.
Biochemical and Physiological Effects:
This compound has shown to have potent antitumor activity in preclinical and clinical studies. It has also demonstrated a favorable safety profile with minimal adverse effects. In addition, this compound has shown to have high selectivity for the mutant form of EGFR, making it a promising therapeutic option for NSCLC patients with EGFR T790M mutations.

Advantages and Limitations for Lab Experiments

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has advantages in its unique mechanism of action and high selectivity for the mutant form of EGFR. However, limitations include the need for careful patient selection and monitoring due to potential adverse effects and the development of resistance to the drug.

Future Directions

For N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide include investigating its potential use in combination with other therapies, exploring its efficacy in other cancer types, and further understanding the mechanisms of resistance to the drug. Additionally, research on the optimization of dosing and treatment regimens may improve the efficacy and safety of this compound for NSCLC patients with EGFR T790M mutations.
In conclusion, this compound is a promising therapeutic option for NSCLC patients with EGFR T790M mutations. Its unique mechanism of action and high selectivity for the mutant form of EGFR make it a potential breakthrough in cancer treatment. Further research is needed to optimize its use and understand its mechanisms of resistance.

Scientific Research Applications

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. Clinical trials have shown promising results with this compound demonstrating high response rates and improved progression-free survival in patients with EGFR T790M mutations.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-20-10-12-21(13-11-20)31(28,29)26-19-8-6-18(7-9-19)22-14-15-23(25-24-22)27-16-4-2-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJPQBVRTNAMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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